2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Chemical Structure and Properties 2-Methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core linked to a benzenesulfonamide moiety via a three-carbon propyl chain. The methoxy group at the 2-position of the benzene ring and the 6-oxo group on the pyridazine ring contribute to its unique physicochemical and electronic properties.
- Molecular Formula: C₁₄H₁₇N₃O₄S
- Molecular Weight: 331.37 g/mol
- For example, HRMS (C₁₀H₉N₃O₄S) shows [M+Na]⁺ at 290.020620 .
Synthesis Overview The compound is likely synthesized via alkylation of a hydroxy-pyridazinone intermediate. A general procedure involves reacting 3-hydroxy-6-oxopyridazine with a propyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF), followed by extraction and purification . This method aligns with protocols for structurally related benzyloxy pyridazines, where benzyl bromide derivatives are used as alkylating agents .
Properties
IUPAC Name |
2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-6-2-3-7-13(12)22(19,20)16-10-5-11-17-14(18)8-4-9-15-17/h2-4,6-9,16H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKVYBRZQSNZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the pyridazinone ring can be formed through oxidation reactions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyridazines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing antimicrobial, anti-inflammatory, and anticancer agents.
Biological Research: Studying enzyme inhibition, receptor binding, and cellular pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide may involve:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyridazinone-sulfonamide hybrids. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Substituent Effects :
- The methoxy group in the target compound improves aqueous solubility compared to benzyloxy analogues (e.g., 5a), which exhibit higher logP values due to the bulky benzyl group .
- Hydroxy-substituted pyridazines (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) demonstrate rapid metabolic clearance, whereas methoxy and benzyloxy groups enhance stability .
Linker Length and Flexibility :
- Propyl linkers (as in the target compound) balance rigidity and flexibility, optimizing interactions with biological targets. Ethyl linkers reduce binding affinity in enzyme inhibition assays by ~40% compared to propyl analogues.
Biological Activity :
- Benzyloxy derivatives (e.g., 5a) show potent COX-2 inhibition (IC₅₀ = 0.12 μM) but poor selectivity over COX-1 . The target compound’s methoxy group may improve selectivity, though specific data are pending.
Q & A
Q. Methodological Focus
- HPLC : Reverse-phase C18 columns (ACN/water gradient) quantify purity (>98%) and detect impurities (e.g., unreacted precursors).
- NMR spectroscopy : - and -NMR validate regiochemistry (e.g., pyridazinone C=O at δ 168 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 362.1152 [M+H], Δ < 2 ppm).
- Reference standards : Cross-calibration with certified materials (e.g., USP/EP guidelines) ensures reproducibility .
How is this compound evaluated for receptor-binding activity in pharmacological studies?
Q. Experimental Design
- Radioligand binding assays : Compete with -labeled agonists (e.g., β-adrenoceptors) in CHO-K1 cell membranes.
- Functional assays : Measure cAMP production (ELISA) or calcium flux (Fluo-4 dye) in transfected cell lines.
- Selectivity profiling : Screen against related receptors (e.g., β/β-adrenoceptors) to assess specificity.
- Data normalization : Use positive controls (e.g., L755507 for β) and IC/EC curve fitting .
How should researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Q. Data Contradiction Analysis
- Standardize assay conditions : Control variables like cell passage number, buffer pH, and incubation time.
- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay records) to identify outliers.
- Structural validation : Re-examine compound integrity (e.g., hydrolysis of sulfonamide under acidic conditions).
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain divergent results .
What are the applications of this compound in medicinal chemistry?
Q. Translational Research Focus
- Lead optimization : Serve as a scaffold for β-adrenoceptor agonists (e.g., bladder dysfunction therapeutics).
- Protease inhibition : Pyridazinone derivatives inhibit MMP-9 (IC ~50 nM) in cancer metastasis models.
- Neuroinflammation : Sulfonamide analogs reduce microglial activation (IL-6 suppression by >60%) in rodent studies .
What computational tools predict the physicochemical properties of this compound?
Q. Advanced Methodology
- LogP calculation : Use ChemAxon or Schrödinger QikProp to estimate partition coefficient (~2.1).
- Solubility prediction : Aqueous solubility (0.1 mg/mL) via COSMO-RS simulations.
- ADMET profiling : SwissADME predicts moderate CYP3A4 inhibition and blood-brain barrier permeability.
- Docking studies : PyRx or Glide assess binding to β-adrenoceptors (PDB: 7C7Q) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
